Coriphosphine O

Übersicht

Beschreibung

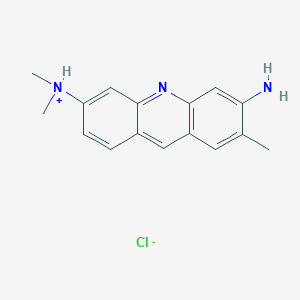

Coriphosphine O, also known as Basic Yellow 7, is a chemical compound with the molecular formula C16H18ClN3. It is a dark red to amber powder that is soluble in water and ethanol. This compound is primarily used as a fluorescent dye due to its ability to emit light when excited by specific wavelengths .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Coriphosphine O is synthesized through a multi-step chemical reaction involving formaldehyde, 2,4-diaminotoluene, and N,N-dimethyl-m-phenylenediamine. The reaction mixture is treated with sulfuric acid to remove ammonia, followed by chlorination to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials. The product is then purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Coriphosphine O undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at the amino groups or other reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

Coriphosphine O plays a crucial role in neuroscience research , particularly in studying neurodegenerative diseases such as Alzheimer's disease. It aids researchers in understanding tau protein aggregation, which is a hallmark of Alzheimer's pathology. The compound's ability to stain nucleic acids makes it an effective tool for visualizing cellular processes involved in neurodegeneration .

Pharmaceutical Development

In the realm of pharmaceutical development , this compound is utilized in the formulation of drugs aimed at enhancing cognitive function. Its application is particularly relevant for developing therapeutics for memory-related disorders. The compound's interaction with tau proteins provides insights into potential therapeutic targets and mechanisms .

Biochemical Assays

This compound is extensively used in biochemical assays to evaluate the efficacy of compounds that target tau pathology. This application is vital for drug screening processes, allowing researchers to assess the potential of new drugs to mitigate tau-related neurodegeneration .

Cell Culture Studies

The compound is employed in cell culture studies to investigate cellular responses to neurotoxic agents. This compound's ability to permeate cell membranes enables researchers to study mechanisms of neuronal damage and repair under various experimental conditions .

Diagnostic Applications

This compound can be integrated into diagnostic tools for early detection of tau-related pathologies. This capability offers significant advantages in patient management and treatment strategies, potentially leading to earlier interventions for neurodegenerative diseases .

Environmental Monitoring

In environmental science, this compound has been evaluated as a dye for detecting bacterial contamination in water samples. Although its sensitivity was lower compared to other dyes like YOYO-1, it still provided useful data when assessing water quality . The dye's application in this context highlights its versatility beyond biological research.

Summary Table of Applications

| Application Area | Specific Uses | Key Insights |

|---|---|---|

| Neuroscience Research | Studying tau protein aggregation | Insights into Alzheimer's pathology |

| Pharmaceutical Development | Formulating cognitive-enhancing drugs | Potential therapeutic targets identified |

| Biochemical Assays | Evaluating drug efficacy against tau pathology | Essential for drug screening |

| Cell Culture Studies | Investigating neuronal responses to toxins | Understanding cellular damage mechanisms |

| Diagnostic Applications | Early detection of tau-related diseases | Enhances patient management strategies |

| Environmental Monitoring | Detecting bacterial contamination in water | Versatile application beyond biology |

Case Studies

- Neurotoxicity Assessment : In studies assessing myelotoxicity, this compound was used to stain reticulocytes and analyze hematological changes in rat models. The results indicated significant decreases in reticulocyte counts, providing insights into the compound's utility in toxicological assessments .

- Flow Cytometry Applications : Research demonstrated the effectiveness of this compound as a fluorescent marker for nucleic acids in flow cytometry. This study established optimal concentrations for staining Plasmodium falciparum, showcasing its application in parasitology and infectious disease research .

- Environmental Analysis : A study utilizing this compound for detecting bacterial contamination revealed its limitations due to high background fluorescence but also highlighted its potential as part of a broader suite of analytical tools for environmental monitoring .

Wirkmechanismus

Coriphosphine O exerts its effects through its ability to intercalate into double-stranded DNA and bind to RNA loops. When bound to DNA, it emits green fluorescence, and when bound to RNA, it emits orange fluorescence. This dual fluorescence property makes it a valuable tool in various fluorescence-based assays .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acridine Orange: Another fluorescent dye used for staining nucleic acids.

Ethidium Bromide: Commonly used in gel electrophoresis to visualize DNA.

Propidium Iodide: Used in flow cytometry to stain dead cells.

Uniqueness

Coriphosphine O is unique due to its dual fluorescence emission, which allows it to be used in a broader range of applications compared to other similar compounds. Its ability to emit different colors when bound to DNA and RNA provides a distinct advantage in multi-color fluorescence assays .

Biologische Aktivität

Coriphosphine O (CPO) is a fluorescent dye known for its biological activity, particularly in staining nucleic acids and polysaccharides. This article explores its properties, applications, and research findings related to its biological activity.

This compound is characterized as a cell membrane permeant metachromic dye that intercalates with double-stranded DNA (dsDNA) and binds to RNA loops. This property allows it to be utilized in various biological assays, particularly in flow cytometry and fluorescence microscopy . The dye exhibits fluorescence upon binding to nucleic acids, making it useful for visualizing cellular components.

Table 1: Properties of this compound

| Property | Description |

|---|---|

| Chemical Structure | Fluorescent metachromic dye |

| Solubility | Soluble in aqueous solutions |

| Binding Affinity | Intercalates with dsDNA |

| Fluorescence Excitation | Commonly excited at 488 nm |

Biological Applications

This compound has been applied in various fields, including:

- Cellular Imaging : Used for visualizing nucleic acids in live cells.

- Flow Cytometry : Employed to assess cell viability and apoptosis by measuring fluorescence intensity.

- Antimalarial Research : Investigated for its efficacy against Plasmodium falciparum, the causative agent of malaria. Studies have shown that CPO can be used alongside other fluorescent indicators to assess mitochondrial membrane potential changes during drug treatments .

Case Studies and Research Findings

- Antimalarial Activity : A study investigated the dynamics of CPO in conjunction with mitotracker red to evaluate the effects of antimalarial drugs on P. falciparum. The results indicated that CPO effectively stained the parasites, allowing for quantification of parasitemia pre- and post-treatment .

- Staining of Plant Cell Walls : CPO has been utilized to characterize plant cell walls, particularly in cassava. The dye binds to acidic polysaccharides, providing insights into the composition and degradation processes within plant tissues .

- Microscopy Applications : In immune-microscopy studies, CPO was used to visualize specific epitopes on cassava cell walls. The results demonstrated a significant reduction in fluorescence after enzymatic treatment, indicating the degradation of pectin structures .

Table 2: Summary of Research Findings on this compound

Eigenschaften

IUPAC Name |

6-N,6-N,2-trimethylacridine-3,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-10-6-12-7-11-4-5-13(19(2)3)8-15(11)18-16(12)9-14(10)17;/h4-9H,17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMDFAKCPRMZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-37-0 | |

| Record name | Coriphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coriphosphine O | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Acridinediamine, N6,N6,2-trimethyl-, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.